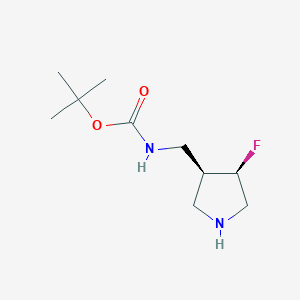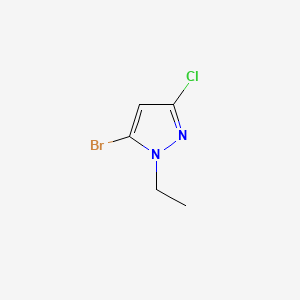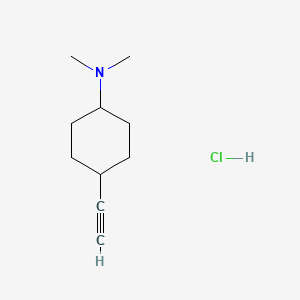
trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a cyclohexanamine backbone, with dimethyl groups on the nitrogen atom. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and dimethylamine groups.
Dimethylation: The nitrogen atom is then dimethylated using dimethylamine or a similar reagent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Building Block: trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine:
Pharmaceutical Research: It is explored for potential therapeutic applications, including drug development and medicinal chemistry.
Industry:
Material Science: The compound finds applications in material science, particularly in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The ethynyl group may participate in covalent bonding with target molecules, while the dimethylamine group can influence the compound’s binding affinity and specificity. The hydrochloride form enhances its solubility, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydrobromide
- trans-4-ethynyl-N,N-dimethyl-cyclohexanamine;hydroiodide
Comparison:
- Solubility: The hydrochloride form generally exhibits better solubility compared to other salt forms.
- Stability: The hydrochloride form is more stable, making it suitable for various applications.
- Reactivity: The presence of the ethynyl group imparts unique reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H18ClN |
|---|---|
Poids moléculaire |
187.71 g/mol |
Nom IUPAC |
4-ethynyl-N,N-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-9-5-7-10(8-6-9)11(2)3;/h1,9-10H,5-8H2,2-3H3;1H |
Clé InChI |
ATQJNIUISLJUJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC(CC1)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)
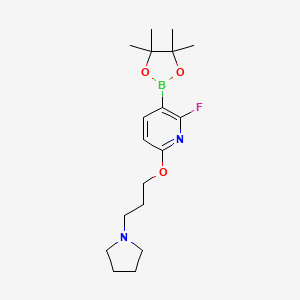
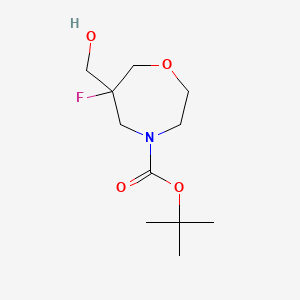



![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)



